![molecular formula C15H9N3O4S2 B4582585 5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the one mentioned, often involves multi-step chemical reactions that include the use of brominated and nitrated intermediates. For instance, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives were prepared through bromination of certain dimethyl-1-(ω-hydroxyalkyl) pyrimidinediones and their nitrates, indicating a complex synthetic route involving halogenation and nitration steps (Kinoshita et al., 1992).
Molecular Structure Analysis
The molecular structure of related pyrimidinedione compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques help in confirming the structure of newly synthesized compounds by identifying functional groups and the overall molecular framework (Asiri & Khan, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including bromination, nitration, and cycloaddition, to yield a wide array of functionalized compounds. These reactions are crucial for modifying the chemical properties of the pyrimidine core for specific applications. For example, the cycloaddition reaction of certain pyrimidinediones with olefinic dienophiles produces quinazoline derivatives, showcasing the reactivity of the pyrimidine ring (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure and functional groups present in the pyrimidine derivatives. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by the presence of nitro, bromo, and other substituents on the pyrimidine ring. These substituents affect the compound's reactivity, stability, and interaction with other molecules. Quantum chemical calculations can provide insights into the electronic structures, molecular geometries, and reaction mechanisms of these compounds (Mamarakhmonov et al., 2016).
Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Approaches : Research has highlighted innovative synthesis methods for thieno[2,3-d]pyrimidines and related compounds, focusing on the structural features and reactivity of these heterocyclic systems. For example, studies have described the synthesis of thieno[3,4-d]pyrimidines through condensation processes and the exploration of their biological activities, indicating potential as growth inhibitors in mammalian tumor cell lines (Patil, Otter, & Klein, 1993).
Antioxidant Properties : Investigations into the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been conducted. These studies show significant radical scavenging activities in some compounds, suggesting the importance of electron-donating and withdrawing groups in modulating this activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Chemical Properties and Mechanisms
Chemical Reactivity and Mechanisms : Research into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols offers insights into the regio- and stereoselective addition reactions, highlighting the chemical versatility of these compounds and their potential for further functionalization (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Conformational Analysis : The use of solid-state NMR and electronic structure calculations for analyzing conformational polymorphism in pharmaceutical solids, including those related to pyrimidinedione derivatives, provides valuable insights into the structural aspects affecting their physical properties and reactivity (Smith, Xu, & Raftery, 2006).
Functionalization and Bioconjugation
- Bioconjugation Techniques : Studies on 5-methylene pyrrolones (5MPs) as thiol-specific and tracelessly removable bioconjugation tools demonstrate their application in biochemistry for the temporary protection of thiols and controlled release of conjugated cargo, highlighting the potential of thieno[2,3-d]pyrimidinedione derivatives in biochemical research and therapeutic applications (Zhang et al., 2017).
properties
IUPAC Name |
(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4S2/c19-13-11(8-10-6-7-12(24-10)18(21)22)14(20)17(15(23)16-13)9-4-2-1-3-5-9/h1-8H,(H,16,19,23)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLSDOIBJEZJP-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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